Cas no 29487-98-7 (6,9,12,15,18-Tetracosapentaenoic acid, (6Z,9Z,12Z,15Z,18Z)-)

6,9,12,15,18-Tetracosapentaenoic acid, (6Z,9Z,12Z,15Z,18Z)- 化学的及び物理的性質
名前と識別子
-
- 6,9,12,15,18-Tetracosapentaenoic acid, (6Z,9Z,12Z,15Z,18Z)-
-
- インチ: 1S/C24H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h6-7,9-10,12-13,15-16,18-19H,2-5,8,11,14,17,20-23H2,1H3,(H,25,26)/b7-6-,10-9-,13-12-,16-15-,19-18-
- InChIKey: VENRYLMOFDSSDJ-WMPRHZDHSA-N
- ほほえんだ: C(O)(=O)CCCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCC
じっけんとくせい
- 密度みつど: 0.925±0.06 g/cm3(Predicted)
- ふってん: 467.9±14.0 °C(Predicted)
- 酸性度係数(pKa): 4.74±0.10(Predicted)
6,9,12,15,18-Tetracosapentaenoic acid, (6Z,9Z,12Z,15Z,18Z)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Larodan | 10-2415-4-5mg |
6(Z),9(Z),12(Z),15(Z),18(Z)-Tetracosapentaenoic acid |
29487-98-7 | >97% | 5mg |
€345.00 | 2023-09-19 | |
Larodan | 10-2415-1-1mg |
6(Z),9(Z),12(Z),15(Z),18(Z)-Tetracosapentaenoic acid |
29487-98-7 | >97% | 1mg |
€250.00 | 2025-03-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y12178-5mg |
6,9,12,15,18-Tetracosapentaenoic acid, (6Z,9Z,12Z,15Z,18Z)- |
29487-98-7 | 97% | 5mg |
¥6816.0 | 2023-09-09 |
6,9,12,15,18-Tetracosapentaenoic acid, (6Z,9Z,12Z,15Z,18Z)- 関連文献
-
Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
6,9,12,15,18-Tetracosapentaenoic acid, (6Z,9Z,12Z,15Z,18Z)-に関する追加情報
Introduction to 6,9,12,15,18-Tetracosapentaenoic acid, (6Z,9Z,12Z,15Z,18Z)- (CAS No. 29487-98-7)
6,9,12,15,18-Tetracosapentaenoic acid, (6Z,9Z,12Z,15Z,18Z)-, identified by the Chemical Abstracts Service Number (CAS No.) 29487-98-7, is a long-chain polyunsaturated fatty acid (PUFA) that has garnered significant attention in the field of biochemical research and pharmaceutical development. This compound belongs to the class of very-long-chain polyunsaturated fatty acids (VLC-PUFAs), which are known for their diverse biological roles and potential therapeutic applications.
The molecular structure of 6,9,12,15,18-Tetracosapentaenoic acid features a 22-carbon chain with five double bonds positioned at the 6th, 9th, 12th, 15th, and 18th carbon atoms. The specific geometric configuration of these double bonds as (6Z,9Z,12Z,15Z,18Z) indicates a cis configuration for each double bond in the molecule. This structural characteristic contributes to its unique chemical properties and biological interactions.
Recent advancements in lipidomics and metabolomics have highlighted the importance of VLC-PUFAs in various physiological processes. 6,9,12,15,18-Tetracosapentaenoic acid has been studied for its potential role in modulating inflammatory responses, enhancing lipid metabolism, and supporting cardiovascular health. Research has demonstrated that this compound can interact with specific receptors and enzymes involved in cellular signaling pathways that regulate immune function and oxidative stress.
In vitro studies have shown that 6,9,12,15,18-Tetracosapentaenoic acid exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). These findings suggest that this fatty acid may have therapeutic potential in conditions characterized by chronic inflammation.
Furthermore,the compound has been investigated for its effects on lipid metabolism. Studies indicate that 6,9,12,15,18-Tetracosapentaenoic acid can influence the activity of enzymes involved in triglyceride synthesis and degradation. This suggests that it may help in managing metabolic disorders such as hyperlipidemia and non-alcoholic fatty liver disease (NAFLD).
The role of VLC-PUFAs in cardiovascular health has also been a focus of research. 6,9,12,15,18-Tetracosapentaenoic acid has been shown to have vasodilatory effects by relaxing vascular smooth muscles and improving endothelial function. These properties may contribute to its potential benefits in preventing or managing cardiovascular diseases.
Recent clinical trials have explored the use of 6,9,12,15,18-Tetracosapentaenoic acid as a supplement in therapeutic strategies for chronic diseases. While more research is needed to fully understand its clinical efficacy and safety profile,these preliminary findings are promising. The compound's ability to modulate multiple biological pathways makes it an attractive candidate for further investigation in drug development.
The synthesis and isolation of 6,9,12,15,18-Tetracosapentaenoic acid are challenging due to its complex structure and low natural abundance. However, advances in synthetic chemistry have made it possible to produce this compound in sufficient quantities for research purposes. Techniques such as enzymatic synthesis and microbial fermentation are being employed to optimize the production process.
The pharmacokinetic properties of 6،9,12،15,18-Tetracosapentaenoic acid are also an area of active investigation. Understanding how this compound is absorbed、distributed、metabolized،and excreted (ADME) is crucial for determining its therapeutic potential and optimizing dosing regimens. Preliminary studies suggest that it is well-tolerated at moderate doses but may require careful monitoring at higher concentrations.
The future direction of research on 6،9,12،15,18-Tetracosapentaenoic acid includes exploring its mechanisms of action in greater detail、conducting larger-scale clinical trials、and developing novel formulations for improved bioavailability. Collaborative efforts between academic researchers、pharmaceutical companies、and regulatory agencies will be essential to translate these findings into practical applications.
In conclusion,6,9,12,15,18-Tetracosapentaenoic acid(CAS No. 29487-98-7) is a promising compound with significant potential in the field of biochemical research and pharmaceutical development。 Its unique structural features、biological activities、and therapeutic implications make it a valuable subject for further study。 As research continues to uncover new insights into its mechanisms and applications,《this compound holds great promise for improving human health》.
29487-98-7 (6,9,12,15,18-Tetracosapentaenoic acid, (6Z,9Z,12Z,15Z,18Z)-) 関連製品
- 321970-48-3(1-(4-nitrobenzenesulfonyl)-3-(trifluoromethyl)piperidine)
- 1142212-65-4(1-(5-Chloro-2,4-dimethoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol)
- 1999688-96-8(4-(tert-butoxy)-6-fluoropyrimidin-5-amine)
- 1805542-29-3(4-(Aminomethyl)-5-(difluoromethyl)-2-iodo-3-methylpyridine)
- 2227865-48-5(rac-(1R,2R)-2-(1-methyl-1H-indol-2-yl)cyclopropane-1-carboxylic acid)
- 65171-68-8(Diethyl 2-{[(2-ethoxy-2-oxoethyl)amino]methylene}malonate)
- 214895-06-4(3-(2,3-dihydro-1,4-benzodioxin-5-yloxy)propan-1-amine)
- 119264-82-3(1,3-Dimethyl-2-phenylnaphthalene)
- 1040640-32-1(3-(2H-1,3-benzodioxol-5-yl)-6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]pyridazine)
- 955553-02-3(N-(4,5-diphenyl-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide)




